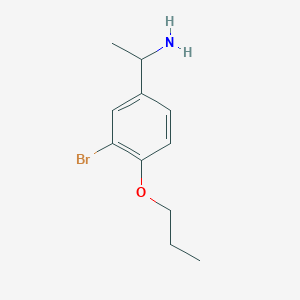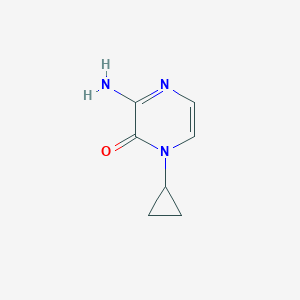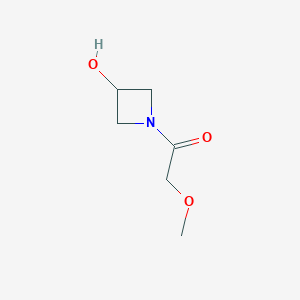
6-氨基苯并呋喃-3-羧酸乙酯
描述
Ethyl 6-aminobenzofuran-3-carboxylate is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 .
Synthesis Analysis
The synthesis of benzofuran derivatives, including Ethyl 6-aminobenzofuran-3-carboxylate, has been a subject of research . For instance, the benzofuran based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .Molecular Structure Analysis
The molecular structure of Ethyl 6-aminobenzofuran-3-carboxylate consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .科学研究应用
药理合成:6-氨基苯并呋喃-3-羧酸乙酯及其衍生物用于合成具有潜在药理应用的化合物。例如,Basavaraja、Vaidya 和 Chandrashekhar (2008) 合成了苯并呋并[3,2-e]-1,4-二氮杂菲,并对其进行了抗菌和抗惊厥活性评估 (Basavaraja、Vaidya 和 Chandrashekhar,2008)。
缓蚀:在材料科学领域,6-氨基苯并呋喃-3-羧酸乙酯的衍生物,例如 6-氨基-3-甲基-4-(对甲苯基)-2,4-二氢吡喃并[2,3,C]吡唑-5-羧酸乙酯 (EPP-1),已被研究用作工业过程中低碳钢的缓蚀剂。Dohare 等人 (2017) 发现这些缓蚀剂表现出高效率并遵循 Langmuir 吸附等温线,表明它们在工业应用中的潜力 (Dohare、Ansari、Quraishi 和 Obot,2017)。
光学应用:6-氨基苯并呋喃-3-羧酸乙酯衍生物也因其光学性质而受到研究。例如,Elkanzi 等人 (2020) 合成了新型 3-氨基-2-氰基-6-羟基-7, 12-二氧代-2, 7, 12, 12a-四氢-1H-苯并[g]并吡啶并[1, 2-a]喹啉-5-羧酸乙酯,并对其进行了表征,由于其独特的光学行为,显示出用于光电二极管的潜力 (Elkanzi、Farag、Roushdy 和 Mansour,2020)。
抗癌活性:在医学领域,一些研究集中于 6-氨基苯并呋喃-3-羧酸乙酯衍生物的抗癌特性。例如,Abdel-Motaal、Alanzy 和 Asem (2020) 进行了一项研究,他们使用 2-(3-烯丙基硫脲基)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯合成了新的杂环,并评估了它们对 HCT-116 人癌细胞系的抗癌活性 (Abdel-Motaal、Alanzy 和 Asem,2020)。
未来方向
作用机制
Target of Action
Benzofuran and indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Similar compounds like indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran and indole derivatives have been reported to exhibit a range of biological activities .
生化分析
Biochemical Properties
Ethyl 6-aminobenzofuran-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of the target biomolecules .
Cellular Effects
Ethyl 6-aminobenzofuran-3-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect metabolic pathways by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-aminobenzofuran-3-carboxylate involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-aminobenzofuran-3-carboxylate can change over time. The compound is relatively stable when stored under appropriate conditions (sealed in dry, 2-8°C). It may degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 6-aminobenzofuran-3-carboxylate vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
Ethyl 6-aminobenzofuran-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of certain metabolites. Additionally, the compound may influence the activity of co-factors involved in redox reactions, further impacting metabolic processes .
Transport and Distribution
Within cells and tissues, Ethyl 6-aminobenzofuran-3-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For example, it may be actively transported into mitochondria, where it can influence mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of Ethyl 6-aminobenzofuran-3-carboxylate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein folding and secretion .
属性
IUPAC Name |
ethyl 6-amino-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJNUPVXELRDCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737405 | |
| Record name | Ethyl 6-amino-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260788-13-3 | |
| Record name | Ethyl 6-amino-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1445222.png)

![2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B1445224.png)

![4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde](/img/structure/B1445227.png)

![4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B1445229.png)
![2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1445232.png)
![9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1445234.png)
![4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1445237.png)




